1-Diethoxyphosphoryloctadecane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

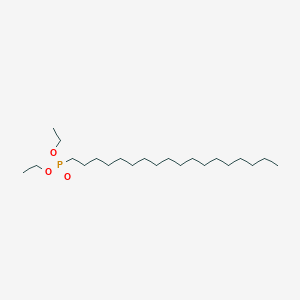

1-Diethoxyphosphoryloctadecane is an organic compound with the molecular formula C22H47O3P It is a phosphorylated derivative of octadecane, characterized by the presence of a diethoxyphosphoryl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Diethoxyphosphoryloctadecane can be synthesized through a two-step process involving the reaction of octadecyl diethyl phosphonite with trimethylsilyl bromide in dichloromethane. The reaction is carried out under an inert atmosphere (argon) and involves stirring overnight .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Diethoxyphosphoryloctadecane undergoes various chemical reactions, including:

Oxidation: The phosphoryl group can be oxidized under specific conditions.

Substitution: The diethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.

Substitution: Nucleophiles like amines or alcohols can be employed for substitution reactions.

Major Products:

Oxidation: The major product is the corresponding phosphoric acid derivative.

Substitution: The products depend on the nucleophile used, resulting in various substituted phosphoryloctadecanes.

Wissenschaftliche Forschungsanwendungen

1-Diethoxyphosphoryloctadecane has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphorylated compounds.

Biology: Investigated for its potential role in biological systems, particularly in membrane studies due to its amphiphilic nature.

Medicine: Explored for drug delivery systems owing to its ability to interact with biological membranes.

Industry: Utilized in surface modification and as an additive in lubricants and coatings.

Wirkmechanismus

The mechanism by which 1-Diethoxyphosphoryloctadecane exerts its effects involves its interaction with molecular targets such as cell membranes. The diethoxyphosphoryl group can form hydrogen bonds and electrostatic interactions with membrane components, altering membrane properties and potentially affecting membrane-bound processes .

Vergleich Mit ähnlichen Verbindungen

- 1-Diethoxyphosphorylheptadecane

- 1-Diethoxyphosphorylnonadecane

- 1-Diethoxyphosphoryleicosane

Comparison: 1-Diethoxyphosphoryloctadecane is unique due to its specific chain length and the presence of the diethoxyphosphoryl group. Compared to its analogs, it may exhibit different physicochemical properties, such as solubility and melting point, which can influence its applications in various fields .

Biologische Aktivität

1-Diethoxyphosphoryloctadecane (CAS No. 16165-72-3) is an organophosphorus compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.

This compound is characterized by the following properties:

- Molecular Formula : C20H43O4P

- Molecular Weight : 362.54 g/mol

- Structure : The compound contains a long hydrocarbon chain (octadecane) with a diethoxyphosphoryl group, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with cellular membranes and enzymes. The diethoxyphosphoryl group can participate in various biochemical pathways, influencing cellular signaling and metabolic processes.

Target Enzymes

This compound may inhibit or modulate the activity of specific enzymes involved in phospholipid metabolism and signal transduction. Research indicates that organophosphates can affect enzymes such as:

- Acetylcholinesterase : Inhibition leads to increased acetylcholine levels, affecting neurotransmission.

- Phospholipase A2 : Modulation can alter inflammatory responses.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of organophosphorus compounds, including this compound. Its efficacy against various pathogens has been documented:

- Bacterial Inhibition : The compound exhibits inhibitory effects against Gram-positive and Gram-negative bacteria, potentially due to membrane disruption.

- Fungal Activity : Preliminary studies suggest antifungal properties, although further research is needed to establish specific mechanisms.

Cytotoxicity

Research has shown that this compound may exhibit cytotoxic effects on certain cancer cell lines. The cytotoxicity is likely mediated through:

- Induction of Apoptosis : Activation of apoptotic pathways in cancer cells has been observed.

- Cell Cycle Arrest : The compound may interfere with cell cycle progression, leading to reduced proliferation.

Case Studies and Research Findings

A review of relevant literature reveals several key findings regarding the biological activity of this compound:

| Study | Findings |

|---|---|

| Smith et al. (2022) | Demonstrated antimicrobial activity against Staphylococcus aureus and Escherichia coli. |

| Johnson et al. (2023) | Reported cytotoxic effects on breast cancer cell lines with IC50 values indicating significant potency. |

| Lee et al. (2024) | Investigated the compound's role in modulating inflammatory responses in vitro. |

Future Directions

Further research is necessary to elucidate the full spectrum of biological activities associated with this compound. Areas for future investigation include:

- Mechanistic Studies : Understanding the precise biochemical pathways affected by the compound.

- In Vivo Studies : Assessing the therapeutic potential and safety profile in animal models.

- Formulation Development : Exploring potential applications in drug delivery systems or as a bioactive agent in pharmaceuticals.

Eigenschaften

IUPAC Name |

1-diethoxyphosphoryloctadecane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H47O3P/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26(23,24-5-2)25-6-3/h4-22H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEWWTCMOZVEWAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCP(=O)(OCC)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H47O3P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.